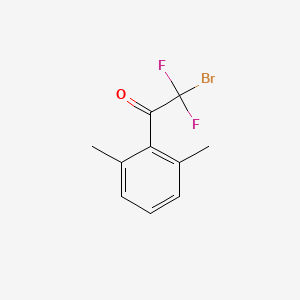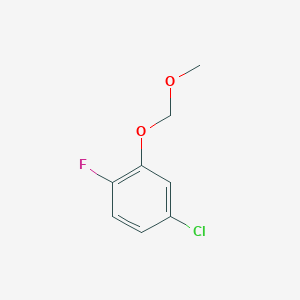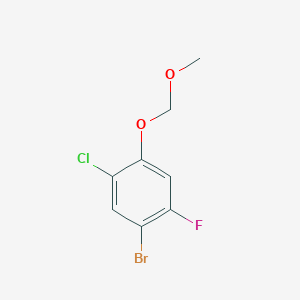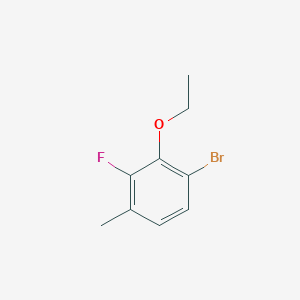
1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-ethoxy-3-fluoro-4-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The ethoxy, fluoro, and methyl groups can direct electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or halogens in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-ethoxy-3-fluoro-4-methylphenol or 2-ethoxy-3-fluoro-4-methylbenzylamine.
Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.
Applications De Recherche Scientifique
1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene depends on its specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of the ethoxy, fluoro, and methyl groups influences the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
- 1-Bromo-3-ethoxy-2-fluoro-4-methylbenzene
- 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene
Uniqueness: 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-9-7(10)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQKODAMNWNFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
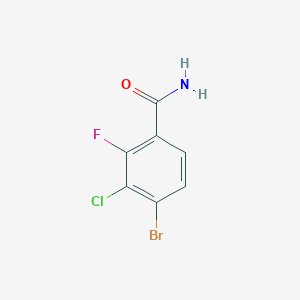

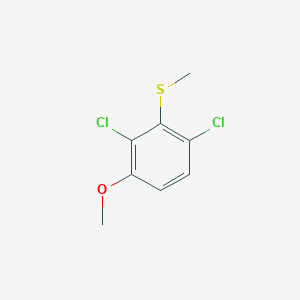
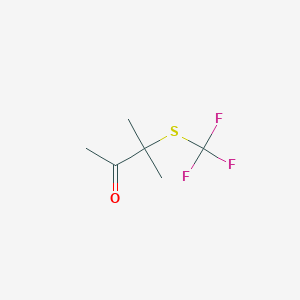
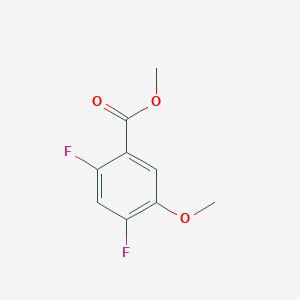

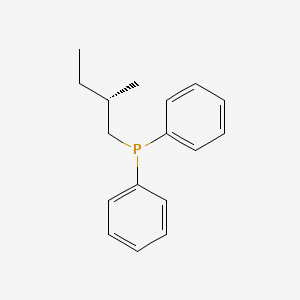
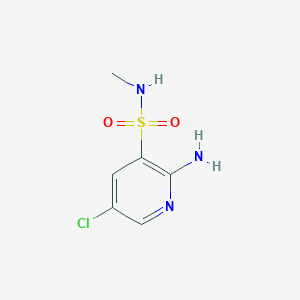
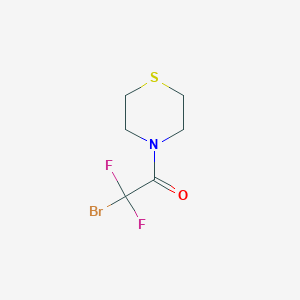
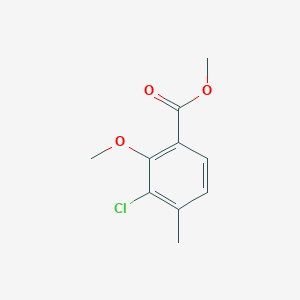
![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)
